molecular formula C8H12N4O3S B2552322 ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate CAS No. 866010-98-2

ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate

Cat. No.: B2552322
CAS No.: 866010-98-2
M. Wt: 244.27
InChI Key: BOKWNFQWXPNMPK-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate is a synthetic organic compound that incorporates both triazole and thioether functionalities. This combination is notable for its potential application in pharmaceuticals due to the biological activities often associated with these chemical groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate generally involves a multi-step process:

  • Formation of 3-(acetylamino)-1H-1,2,4-triazole: : This step often starts with the cyclization of suitable precursors like amino-acetyl hydrazine under acidic or neutral conditions to form the triazole ring.

  • Thioether Linkage Formation:

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production might involve a streamlined version of the laboratory synthesis with optimizations for scale, cost, and safety. Continuous flow synthesis and the use of industrial catalysts could be employed to improve yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized at the sulfur site to form sulfoxides and sulfones.

  • Reduction: : Reduction at the triazole ring or the ester group under mild conditions.

  • Substitution: : Halogenation or nitration reactions can occur at various points of the molecule, particularly at the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Bromine or nitric acid under controlled conditions.

Major Products

  • Oxidation: : Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfinyl}acetate.

  • Reduction: : Ethyl 2-{[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate.

  • Substitution: : Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]bromosulfanyl}acetate.

Scientific Research Applications

Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate has found applications across various fields:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Investigated for its potential role in enzyme inhibition due to the triazole moiety.

  • Medicine: : Explored for antimicrobial and antifungal activities.

  • Industry: : Utilized in the development of specialized polymers and as a precursor for materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level:

  • Molecular Targets: : Enzymes or proteins with sulfur-binding domains.

  • Pathways Involved: : Inhibition of key enzymes that contribute to microbial cell wall synthesis.

Comparison with Similar Compounds

  • 2-{[3-(Acetylamino)-1H-1,2,4-triazol-5-yl]thio}acetic acid: : Lacks the ethyl ester group.

  • 3-(Acetylamino)-1H-1,2,4-triazole: : Lacks the thioether and ethyl ester groups.

  • Ethyl 2-{[1,2,4-Triazol-5-yl]sulfanyl}acetate: : Lacks the acetylamino group.

Ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate's unique structure potentially offers different pharmacological properties and chemical reactivity, making it a compound of great interest for further research and development.

Properties

IUPAC Name

ethyl 2-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3S/c1-3-15-6(14)4-16-8-10-7(11-12-8)9-5(2)13/h3-4H2,1-2H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKWNFQWXPNMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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